molecular formula C10H9NO3 B3055770 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- CAS No. 66773-14-6

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro-

Cat. No.: B3055770
CAS No.: 66773-14-6
M. Wt: 191.18 g/mol
InChI Key: ZESIKCRYOJDYDL-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a carbonyl group. The presence of a nitro group and a methyl group on the indenone structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- can be achieved through several synthetic routes. One common method involves the nitration of 2,3-dihydro-1H-inden-1-one, followed by methylation. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for nitration, and methyl iodide or dimethyl sulfate for methylation. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include nitro ketones, amino derivatives, and substituted indenones.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indenone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- can be compared with other similar compounds such as:

    1H-Inden-1-one, 2,3-dihydro-5-methyl-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1H-Inden-1-one, 2,3-dihydro-4-nitro-: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

    1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-: Contains methoxy groups instead of nitro and methyl groups, leading to different chemical and biological properties.

The uniqueness of 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- lies in the combination of the nitro and methyl groups, which confer specific chemical reactivity and potential biological activities that are distinct from other indenone derivatives.

Properties

IUPAC Name

5-methyl-4-nitro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-2-3-7-8(4-5-9(7)12)10(6)11(13)14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESIKCRYOJDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582459
Record name 5-Methyl-4-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66773-14-6
Record name 5-Methyl-4-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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